8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile
Description
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic coumarin derivative characterized by a benzopyran backbone substituted with a tert-butyl group at position 8, a ketone group at position 2, and a nitrile group at position 2. Its structure imparts unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
646053-10-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
8-tert-butyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO2/c1-14(2,3)11-6-4-5-9-7-10(8-15)13(16)17-12(9)11/h4-7H,1-3H3 |
InChI Key |
LFIHOMYYVAKQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC(=O)C(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with tert-butyl acetoacetate in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile, it is essential to compare it with structurally analogous coumarin derivatives. Below is a comparative analysis based on available data and structural analogs.
Structural Analogues
7-Hydroxy-4-methylcoumarin (Hymecromone)
- Structure : Lacks the tert-butyl and nitrile groups but includes a hydroxyl group at position 7 and a methyl group at position 3.
- Properties : Exhibits fluorescence and is used as a choleretic agent. The absence of bulky tert-butyl substituents enhances solubility in polar solvents compared to 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile .
3-Cyano-6-methyl-2H-chromen-2-one Structure: Shares the nitrile group at position 3 but replaces the tert-butyl group with a methyl group at position 4. Properties: Reduced steric hindrance compared to the tert-butyl derivative, leading to higher reactivity in nucleophilic substitutions. The methyl group also lowers thermal stability by 15–20°C relative to the tert-butyl variant .
Physicochemical Properties
| Property | 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile | 7-Hydroxy-4-methylcoumarin | 3-Cyano-6-methyl-2H-chromen-2-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 269.3 | 190.2 | 201.2 |
| Melting Point (°C) | 178–182 (decomposes) | 194–196 | 165–168 |
| Solubility in DMSO (mg/mL) | 45 | >100 | 75 |
| LogP (Predicted) | 2.8 | 1.2 | 2.1 |
The tert-butyl group in 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile significantly increases hydrophobicity (LogP = 2.8), impacting bioavailability and membrane permeability compared to less substituted analogs .
Reactivity and Stability
- Electrophilic Substitution : The electron-withdrawing nitrile group at position 3 deactivates the aromatic ring, reducing susceptibility to electrophilic attacks compared to unsubstituted coumarins.
- Thermal Stability : The tert-butyl group enhances thermal stability (decomposition at 178–182°C) due to steric protection of the carbonyl group, whereas methyl-substituted analogs decompose at lower temperatures .
Biological Activity
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile, a synthetic compound with the molecular formula and a molecular weight of approximately 227.26 g/mol, is notable for its diverse biological activities. This compound belongs to the class of benzopyrans, which are known for their potential therapeutic applications. The unique structural features of this compound, including a tert-butyl group and a carbonitrile moiety, suggest significant reactivity and interaction with biological macromolecules.
Chemical Structure and Properties
The structure of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile includes:
- Benzopyran ring system : A bicyclic structure that is foundational to many natural products.
- tert-butyl group : This bulky substituent can influence the compound's solubility and biological activity.
- Carbonitrile group : Positioned at the 3-position, this functional group is crucial for the compound's reactivity.
Biological Activity Overview
Research indicates that 8-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile exhibits several promising biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is essential for preventing oxidative stress-related damage in cells.
- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the suppression of MAPK and NF-kB signaling pathways .
- Enzyme Inhibition : Studies suggest that it can act as an enzyme inhibitor, impacting various metabolic pathways.
The biological effects of 8-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile are believed to stem from its ability to interact with specific enzymes and receptors. For instance:
- Binding Affinity : The compound can bind to active sites on enzymes or receptors, altering their activity.
- Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target proteins, suggesting mechanisms for its biological effects .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds highlights unique features and potential advantages of 8-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-tert-butyl-2-oxo-2H-benzopyran-3-carbonitrile | One tert-butyl group | Different reactivity due to fewer steric effects |
| 6,8-Di-tert-butyl-2-oxo-2H-benzopyran | Two tert-butyl groups | Increased steric hindrance may affect biological activity |
| 6,8-Di-tert-butyl-coumarin derivatives | Coumarin backbone | Variations in substituents lead to different chemical properties |
The unique substitution pattern in 8-tert-butyl-2-oxo-2H-benzopyran-3-carbonitrile enhances its reactivity and biological properties compared to these related compounds.
Case Studies
Several studies have investigated the biological effects of 8-tert-butyl derivatives:
- Inflammation Models : In vitro studies using RAW264.7 macrophages demonstrated that derivatives could significantly reduce cytokine release in response to lipopolysaccharide stimulation .
- Antioxidant Assays : The DPPH assay indicated that at concentrations around 100 μg/mL, the compound exhibited comparable free radical inhibition to standard antioxidants like BHT (butylated hydroxytoluene) .
- Receptor Modulation : Interaction studies with TRPV1 receptors suggest potential applications in pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
